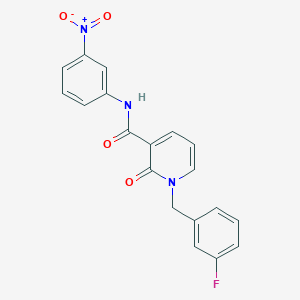

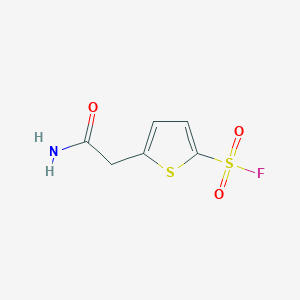

1-(3-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents and catalysts. In the case of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acids, the synthesis was achieved by reacting tri(o-fluorobenzyl)tin chloride with sodium salts of heteroaromatic carboxylic acids in a 1:1 stoichiometry. This reaction yielded a series of complexes with different heteroaromatic substituents, such as furanyl, thiophenyl, and pyridinyl groups . Similarly, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide involved a condensation reaction between 4-fluoro-2-isocyanato-1-methylbenzene and 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination and cyclization steps .

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their properties and reactivity. For instance, the crystal structures of tri(o-fluorobenzyl)tin esters of 4-pyridinecarboxylic acid and 3-pyridinecarboxylic acid revealed a trigonal bipyramidal structure around the tin atom, which was coordinated with the nitrogen atom of the pyridine ring from the carboxylate group. This coordination led to the formation of a one-dimensional linear polymer . The crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was also determined, providing insights into the arrangement of atoms and the overall geometry of the molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are indicative of their potential reactivity in other contexts. For example, the use of triphenyl phosphite and pyridine as condensing agents in the synthesis of aromatic polyamides containing ether and bulky fluorenylidene groups suggests a high reactivity towards nucleophilic substitution reactions . The condensation reactions used in the synthesis of the indazole derivative also imply a potential for further functionalization of the molecule, which could be exploited in the development of new compounds with antitumor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these synthesized compounds are diverse and depend on their molecular structure. The solubility of the aromatic polyamides in organic solvents like NMP, DMAc, DMF, and m-cresol, as well as their ability to form transparent, flexible, and tough films, is noteworthy . The thermal stability of these polyamides, with glass transition temperatures ranging from 200 to 303°C and no significant weight loss up to 450°C, is also significant . The antitumor activity of the indazole derivative, as evidenced by its ability to inhibit the proliferation of some cancer cell lines, is a critical property that could have therapeutic implications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound falls within a broader category of chemicals that are subject to synthesis and characterization studies to explore their properties and potential applications. For instance, research on similar compounds has focused on the synthesis of new aromatic polyamides with distinct structural features, such as ether and fluorenylidene groups, to investigate their solubility, film-forming capabilities, and thermal stability. These studies highlight the compound's relevance in developing materials with specific desired properties, including high thermal resistance and solubility in organic solvents (Hsiao, Yang, & Lin, 1999).

Pharmaceutical Research

In pharmaceutical research, related compounds have been investigated for their potential as inhibitors in the treatment of various diseases. For example, dihydroxypyrimidine-4-carboxamides have been studied for their potent inhibition of HIV-integrase, a key enzyme required for the replication of the human immunodeficiency virus, highlighting the potential therapeutic applications of these compounds (Pace et al., 2007).

Material Science

In the field of material science, the study of compounds with similar structures has led to the development of selective and orally efficacious inhibitors of the Met kinase superfamily, demonstrating the compound's utility in targeting specific biological pathways for therapeutic purposes (Schroeder et al., 2009).

Catalysis and Chemical Reactions

Research has also extended into the use of related compounds in catalysis and chemical reactions, aiming to understand their reactivity and potential as catalysts or reactants in synthesizing new chemical entities. This includes studies on the synthesis of aromatic polyamides based on bis(ether‐carboxylic acid) or dietheramine derived from tert‐butylhydroquinone, exploring the compounds' applications in creating polymers with high thermal stability and solubility in organic solvents (Yang, Hsiao, & Yang, 1999).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(3-fluorophenyl)methyl]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O4/c20-14-5-1-4-13(10-14)12-22-9-3-8-17(19(22)25)18(24)21-15-6-2-7-16(11-15)23(26)27/h1-11H,12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGWWLMSCGKXFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2540680.png)

![1-benzyl-N-cyclohexyl-N-ethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2540684.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2540687.png)

![2,4-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540688.png)

![2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2540690.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)

![2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2540692.png)

![4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate](/img/structure/B2540695.png)

![6-(2,5-Dimethoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2540697.png)

![2-(benzylthio)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2540699.png)